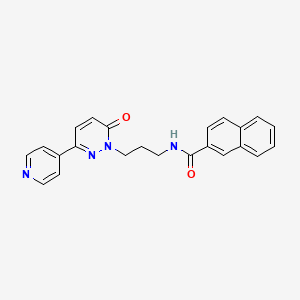

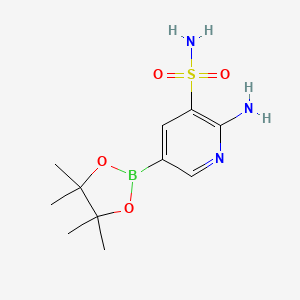

![molecular formula C18H14N6O2 B2760396 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide CAS No. 2034375-86-3](/img/structure/B2760396.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide, also known as OBTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. OBTQ is a heterocyclic organic compound that contains a quinoxaline ring system and a triazine moiety. The compound has been shown to have various biological activities, making it a promising candidate for use in research.

Aplicaciones Científicas De Investigación

Organic Chemistry and Synthesis

The compound’s structure suggests potential applications in organic synthesis. Researchers can explore its reactivity, functional group transformations, and its role as a building block for more complex molecules. The [1,2,3]triazin-4(3H)-one ring, which is part of this compound, serves as a synthetically important platform for various chemical reactions .

Medicinal Chemistry and Drug Development

Given the compound’s structural features, it may exhibit biological activity. Researchers could investigate its potential as an anti-Alzheimer agent or explore its interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Further studies could focus on optimizing its pharmacological properties.

Mecanismo De Acción

Target of Action

The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids . This enzyme is present in kidneys, liver, and brain, and plays a significant role in the metabolism of D-serine .

Mode of Action

The compound acts as an inhibitor of DAAO . It binds to the enzyme and prevents it from catalyzing the oxidation of D-amino acids . This inhibition is achieved through a mixed-type inhibition mode

Biochemical Pathways

By inhibiting DAAO, the compound affects the metabolism of D-serine , a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor . D-serine has been actively explored as a potential therapeutic agent for the treatment of schizophrenia . Inhibition of DAAO enhances D-serine bioavailability and attenuates D-serine-induced nephrotoxicity .

Pharmacokinetics

The compound is metabolically resistant to O-glucuronidation , unlike other structurally related DAAO inhibitors . This resistance could potentially enhance its bioavailability. Furthermore, oral coadministration of D-serine with the compound enhanced the plasma levels of D-serine in mice compared to the oral administration of D-serine alone , demonstrating its ability to serve as a pharmacoenhancer of D-serine.

Result of Action

The inhibition of DAAO by the compound leads to an increase in the levels of D-serine, enhancing its bioavailability . This could potentially improve the efficacy of D-serine as a therapeutic agent for the treatment of schizophrenia .

Propiedades

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-17(12-5-6-15-16(11-12)20-8-7-19-15)21-9-10-24-18(26)13-3-1-2-4-14(13)22-23-24/h1-8,11H,9-10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLKSGXEEPILPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2760314.png)

![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2760316.png)

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2760317.png)

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)

![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)

![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)